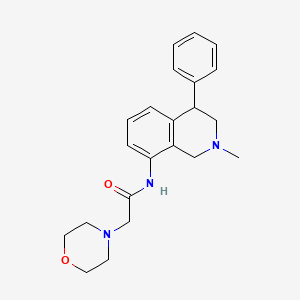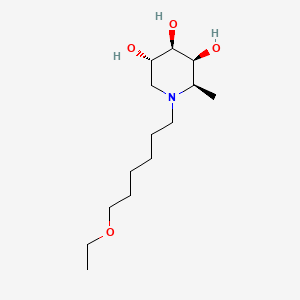
UT-231B free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for UT-231B free base are not extensively documented in the public domain. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the piperidine ring and subsequent functionalization to introduce the ethoxyhexyl and methyl groups . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
UT-231B free base undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
UT-231B free base has been primarily studied for its potential use in the treatment of hepatitis C virus (HCV) infection. It was part of a Phase II proof-of-concept study for patients infected with HCV who had failed conventional therapies . Despite early setbacks, the compound remains an interesting target for future therapies due to its unique mechanism of action.
In addition to its antiviral properties, this compound may have applications in other areas of scientific research, including:
Chemistry: As a model compound for studying iminosugars and their chemical properties.
Biology: Investigating its effects on various biological pathways and molecular targets.
Medicine: Exploring its potential as a therapeutic agent for other viral infections or diseases.
Industry: Potential use in the development of new drugs or chemical processes
Mechanism of Action
The mechanism of action of UT-231B free base involves the inhibition of hepatitis C virus (HCV) replication. The compound increases the phosphorylation of the protein kinase PKR, which in turn phosphorylates eukaryotic initiation factor 2α (eIF2α). This leads to the inhibition of HCV-RNA translation, thereby reducing viral replication . The molecular targets and pathways involved in this process are critical for understanding the compound’s antiviral effects.
Comparison with Similar Compounds
UT-231B free base is unique among iminosugars due to its specific structure and mechanism of action. Similar compounds include other iminosugars that have been studied for their antiviral properties, such as:
Miglustat: Used for the treatment of Gaucher disease and Niemann-Pick disease type C.
Miglitol: An oral anti-diabetic drug used to control blood sugar levels.
N-butyl-deoxynojirimycin: Investigated for its potential antiviral and anti-cancer properties
Compared to these compounds, this compound has shown promise specifically in the context of hepatitis C virus (HCV) infection, highlighting its potential as a targeted antiviral agent.
Properties
CAS No. |
324759-98-0 |
|---|---|
Molecular Formula |
C14H29NO4 |
Molecular Weight |
275.38 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-1-(6-ethoxyhexyl)-2-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C14H29NO4/c1-3-19-9-7-5-4-6-8-15-10-12(16)14(18)13(17)11(15)2/h11-14,16-18H,3-10H2,1-2H3/t11-,12+,13+,14-/m1/s1 |
InChI Key |
BBIRATBJZBAXFS-ZOBORPQBSA-N |
Isomeric SMILES |
CCOCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1C)O)O)O |
Canonical SMILES |
CCOCCCCCCN1CC(C(C(C1C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


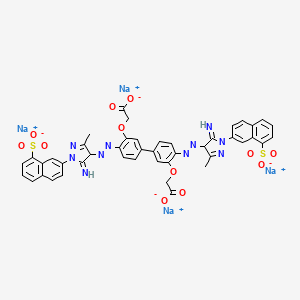
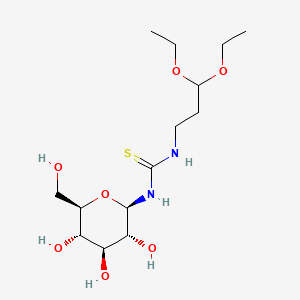
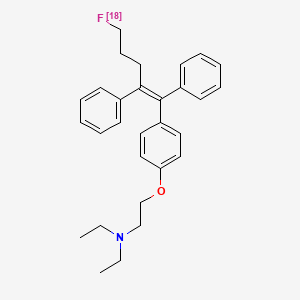



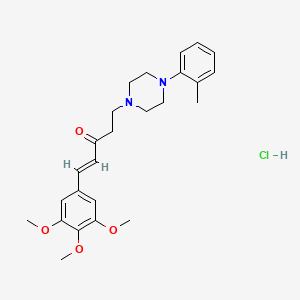

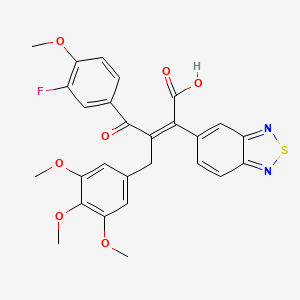


![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
